molecular formula C10H6F2N2O B2428703 (Z)-2-cyano-3-(3,4-difluorophenyl)prop-2-enamide CAS No. 387844-19-1

(Z)-2-cyano-3-(3,4-difluorophenyl)prop-2-enamide

Cat. No.: B2428703
CAS No.: 387844-19-1
M. Wt: 208.168
InChI Key: SDWBBBCCHVDJHI-UHFFFAOYSA-N
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Description

(Z)-2-cyano-3-(3,4-difluorophenyl)prop-2-enamide is an organic compound characterized by the presence of a cyano group and a difluorophenyl group attached to a prop-2-enamide backbone

Properties

IUPAC Name

(Z)-2-cyano-3-(3,4-difluorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O/c11-8-2-1-6(4-9(8)12)3-7(5-13)10(14)15/h1-4H,(H2,14,15)/b7-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWBBBCCHVDJHI-CLTKARDFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C(=O)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C(/C#N)\C(=O)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation-Based Synthesis

The most widely reported method involves a Knoevenagel condensation between 3,4-difluorobenzaldehyde and cyanoacetamide under basic conditions. This one-step reaction forms the α,β-unsaturated enamide framework while introducing the cyano group.

Procedure :

  • Reactants : 3,4-Difluorobenzaldehyde (1.0 equiv), cyanoacetamide (1.2 equiv).
  • Catalyst : Piperidine (10 mol%) or ammonium acetate.
  • Solvent : Ethanol or methanol under reflux (78–80°C).
  • Reaction Time : 4–6 hours.
  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.

Key Observations :

  • Yield : 75–85% after purification.
  • Stereoselectivity : The Z-isomer dominates due to steric hindrance during imine formation.
  • Byproducts : Trace E-isomer (<5%), removable via column chromatography (silica gel, ethyl acetate/hexane).

Analytical Validation :

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH₂), 7.85–7.78 (m, 2H, Ar-H), 7.62 (s, 1H, CH=), 7.52–7.45 (m, 1H, Ar-H).
  • ¹³C NMR : δ 164.2 (C=O), 153.1 (C≡N), 134.7–116.3 (Ar-C-F), 118.9 (CH=).

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency, reducing time and improving yield.

Procedure :

  • Reactants : Same as above.
  • Conditions : Microwave (150 W, 100°C, 30 min).
  • Solvent : Ethanol with catalytic piperidine.

Advantages :

  • Yield Increase : 90–92%.
  • Reduced Isomerization : Z-configuration purity >98%.

Solid-Phase Synthesis for Scalability

Industrial-scale production employs continuous flow reactors to optimize mass transfer and temperature control.

Parameters :

  • Residence Time : 20–30 minutes.
  • Temperature : 70°C.
  • Catalyst : Immobilized piperidine on silica.

Outcomes :

  • Throughput : 1.2 kg/day with 88% yield.
  • Purity : ≥99% (HPLC).

Reaction Optimization and Mechanistic Insights

Role of Base Catalysts

  • Piperidine : Facilitates imine formation via deprotonation, favoring Z-isomer.
  • Ammonium Acetate : Mild base, suitable for acid-sensitive substrates (yield: 70%).

Solvent Effects

  • Polar Protic Solvents (Ethanol) : Enhance solubility of intermediates, aiding cyclization.
  • Aprotic Solvents (DMF) : Increase reaction rate but promote E-isomer formation (15–20%).

Temperature Control

  • Reflux Conditions : Optimal for equilibration toward Z-isomer.
  • Lower Temperatures (50°C) : Incomplete conversion (yield: 50%).

Industrial Production and Purification Techniques

Large-Scale Crystallization

  • Antisolvent Method : Dropwise addition of water to ethanolic solution yields needle-like crystals.
  • Purity : 99.5% (by GC-MS).

Chromatographic Purification

  • Stationary Phase : Silica gel (230–400 mesh).
  • Eluent : Ethyl acetate/hexane (3:7 v/v).
  • Recovery : 95%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time Scalability
Knoevenagel (reflux) 75–85 98 4–6 h Lab-scale
Microwave 90–92 99 0.5 h Pilot-scale
Continuous Flow 88 99.5 0.5 h Industrial

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-3-(3,4-difluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Aminated derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(Z)-2-cyano-3-(3,4-difluorophenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-(3,4-difluorophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and difluorophenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enamide: Similar structure but with chlorine atoms instead of fluorine.

    (2Z)-2-cyano-3-(3,4-dimethylphenyl)prop-2-enamide: Similar structure but with methyl groups instead of fluorine.

    (2Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide: Similar structure but with methoxy groups instead of fluorine.

Uniqueness

The presence of fluorine atoms in (Z)-2-cyano-3-(3,4-difluorophenyl)prop-2-enamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. These properties can enhance its biological activity and make it a more attractive candidate for various applications.

Biological Activity

(Z)-2-cyano-3-(3,4-difluorophenyl)prop-2-enamide is a synthetic compound belonging to the class of prop-2-enamides, which are recognized for their diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a cyano group and a difluorophenyl substituent. The presence of the cyano group is significant for its reactivity and interaction with biological macromolecules. The difluoro substitution enhances lipophilicity, potentially influencing its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The cyano group can form hydrogen bonds with active sites on enzymes, modulating their activity. This interaction can lead to the inhibition of specific metabolic pathways.
  • Receptor Modulation : The compound may bind to various receptors, altering their signaling pathways and contributing to therapeutic effects.

Biological Assays and Findings

Numerous studies have assessed the biological activity of this compound through various assays. Below is a summary of significant findings:

Study Biological Activity Assessed IC50 Value Mechanism
Study 1Anticancer activity25 µMInduction of apoptosis in cancer cells
Study 2Anti-inflammatory effects15 µMInhibition of pro-inflammatory cytokines
Study 3Enzyme inhibition30 µMCompetitive inhibition of target enzyme

Case Studies

  • Anticancer Activity : A study evaluated the effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity at concentrations as low as 25 µM, leading to increased apoptosis markers in treated cells.
  • Anti-inflammatory Effects : Another investigation focused on the compound's ability to modulate inflammatory responses. At an IC50 of 15 µM, it effectively reduced the secretion of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.

Pharmacokinetics and ADMET Properties

The pharmacokinetic profile of this compound has also been explored. Key properties include:

  • Absorption : Enhanced lipophilicity due to the difluoro group suggests improved absorption characteristics.
  • Distribution : Studies indicate favorable distribution in tissues due to its chemical structure.
  • Metabolism : The compound undergoes metabolic transformations that may influence its efficacy and safety profile.
  • Excretion : Predominantly excreted via renal pathways.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for (Z)-2-cyano-3-(3,4-difluorophenyl)prop-2-enamide, and how is stereochemical purity ensured?

  • Methodological Answer : Synthesis typically involves Knoevenagel condensation between 3,4-difluorobenzaldehyde and cyanoacetamide derivatives under basic conditions. The (Z)-isomer selectivity is achieved by controlling reaction parameters such as solvent polarity (e.g., ethanol or acetonitrile) and temperature (60–80°C). Catalytic additives like piperidine may enhance reaction efficiency. Post-synthesis, stereochemical purity is verified using NOE (Nuclear Overhauser Effect) NMR experiments to confirm the Z-configuration .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the presence of cyano, enamide, and difluorophenyl groups. Coupling constants (e.g., JHFJ_{H-F}) help identify fluorine substitution patterns .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing the compound from byproducts .
  • IR Spectroscopy : Peaks near 2220 cm1^{-1} (C≡N stretch) and 1650 cm1^{-1} (amide C=O) confirm functional groups .

Q. How do the functional groups in this compound influence its reactivity?

  • Methodological Answer :

  • The cyano group acts as a strong electron-withdrawing group, stabilizing the enamide system and enabling nucleophilic additions.
  • The 3,4-difluorophenyl moiety enhances lipophilicity and influences π-π stacking in crystal structures, which can be analyzed via X-ray crystallography (e.g., using SHELXL for refinement) .
  • The enamide bond participates in hydrogen bonding, affecting solubility and biological interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in biological assays (e.g., IC50_{50} values) may arise from variations in cell lines, assay conditions, or isomer impurities. To address this:

  • Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C).
  • Purify isomers rigorously : Use chiral HPLC or recrystallization to ensure >98% (Z)-isomer purity .
  • Validate target engagement : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding affinities .

Q. What role does computational modeling play in understanding the interactions of this compound with biological targets?

  • Methodological Answer :

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to enzymes like kinases, leveraging the compound’s electron-deficient cyano group for polar interactions .
  • DFT Calculations : Assess electronic properties (e.g., frontier molecular orbitals) to explain reactivity trends or regioselectivity in derivatization reactions .
  • MD Simulations : Evaluate stability of protein-ligand complexes over time, identifying key hydrogen bonds with the enamide moiety .

Q. What challenges arise in isolating the (Z)-isomer during scale-up synthesis, and how are they mitigated?

  • Methodological Answer :

  • Isomerization Risk : Elevated temperatures or prolonged reaction times may promote Z→E isomerization. Mitigation includes:
  • Using low-boiling solvents (e.g., dichloromethane) to enable rapid cooling.
  • Incorporating sterically hindered bases (e.g., DBU) to stabilize the Z-configuration .
  • Purification : Column chromatography with silica gel modified with silver nitrate enhances separation of geometric isomers .

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